molecular formula C10H10O2 B1603646 3-Ethyl-1-benzofuran-5-OL CAS No. 7182-23-2

3-Ethyl-1-benzofuran-5-OL

Cat. No.: B1603646
CAS No.: 7182-23-2
M. Wt: 162.18 g/mol
InChI Key: XLNMAGAOGOCJQA-UHFFFAOYSA-N
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Description

3-Ethyl-1-benzofuran-5-OL is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by an ethyl group attached to the third carbon of the benzofuran ring and a hydroxyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-benzofuran-5-OL can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethylating agents. For instance, the reaction of 2-hydroxyacetophenone with ethyl iodide in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group onto the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-benzofuran-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzofuran ring can be reduced under specific conditions to yield dihydrobenzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Formation of 3-ethyl-1-benzofuran-5-one.

    Reduction: Formation of 3-ethyl-2,3-dihydro-1-benzofuran-5-OL.

    Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound has been investigated for its antimicrobial and antioxidant properties.

    Medicine: Research has shown that benzofuran derivatives, including 3-Ethyl-1-benzofuran-5-OL, exhibit anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of novel materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The biological activity of 3-Ethyl-1-benzofuran-5-OL is attributed to its ability to interact with specific molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its anticancer activity involves the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

3-Ethyl-1-benzofuran-5-OL can be compared with other benzofuran derivatives such as:

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: A naturally occurring benzofuran with phototoxic properties.

    Bergapten: A benzofuran derivative with anti-inflammatory and anticancer activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-ethyl-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNMAGAOGOCJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599710
Record name 3-Ethyl-1-benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7182-23-2
Record name 3-Ethyl-1-benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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